2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile
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Overview
Description
2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile typically involves multiple steps, including the formation of the quinoline ring, the piperazine ring, and the pyrimidine ring. The reaction conditions often require the use of specific reagents and catalysts to facilitate the formation of these rings and their subsequent coupling.
Formation of Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Formation of Piperazine Ring: The piperazine ring can be synthesized by the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may yield quinoline-4-methanol derivatives.
Scientific Research Applications
2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit protein kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-carboxamide
- 2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-methanol
- 2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-thiol
Uniqueness
The uniqueness of 2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7/c1-25(2)20-22-8-7-18(24-20)26-9-11-27(12-10-26)19-13-15(14-21)16-5-3-4-6-17(16)23-19/h3-8,13H,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCVSCMBEPUGAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4C(=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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